Several synthetic routes have been explored for the preparation of (3,5-Dimethyl-4-isoxazolyl)methanol. One such method involves the reaction of aryl aldehydes with hydroxylamine hydrochloride to form the corresponding oximes, followed by further transformations to yield the desired product . Additionally, metal-free synthetic strategies have been investigated to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Molecular Structure Analysis
The molecular formula of (3,5-Dimethyl-4-isoxazolyl)methanol is C6H9NO2. Its structure includes a five-membered isoxazole ring with two methyl groups and a hydroxyl group attached. The SMILES notation for this compound is CC1=NOC(C)=C1C(C2=CC=CC=C2)O.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cycloaddition reactions and transformations involving oximes. For example, in situ-formed ethoxycarbonyl formonitrile oxide reacts with dipolarophiles to yield ester-functionalized isoxazoles . Further investigations into its reactivity and functional group transformations are essential.
Physical And Chemical Properties Analysis
Melting Point: Approximately 76°C.
Boiling Point: Not applicable (solid compound) .
Purity: Typically 96%.
Storage: Sealed and stored in a freezer at -20°C.
Synthesis Analysis
While the provided literature focuses on the applications of derivatives, one paper mentions the synthesis of (3,5-dimethyl-4-isoxazolyl)methanol itself []. Unfortunately, the specific synthetic method is not detailed in the abstract.
Chemical Reactions Analysis
Condensation reactions: It reacts with various amines to form amine derivatives. For example, it reacts with 4-aminoacetophenone [] and 4-aminobenzoic acid [] to produce the corresponding amides.
Applications
Photochromic Materials: Several studies utilize (3,5-dimethyl-4-isoxazolyl)methanol to synthesize novel diarylethene derivatives that exhibit photochromism [, , , , , , , ]. These compounds undergo reversible color changes upon irradiation with UV or visible light, making them potentially useful in applications such as optical data storage, molecular switches, and sensors.
Pharmaceutical Research: Researchers have synthesized various derivatives of (3,5-dimethyl-4-isoxazolyl)methanol for potential pharmaceutical applications. These include:
Anti-inflammatory and analgesic agents: A study reports the synthesis of a series of 5-(1H-benzo[d]imidazol-2-yl)methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones exhibiting anti-inflammatory and analgesic activity [].
Antibacterial agents: Another study describes the preparation of 4-aryl-3-chloro-1-(3,5-dimethyl-isoxazol-4-yl)-azetidin-2-ones, which demonstrated promising antibacterial activity [].
Other applications:
Coordination Chemistry: The ligand 1,6-bis(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-2,5-diazahexane (debd) can be synthesized from (3,5-dimethyl-4-isoxazolyl)methanol. This ligand has been used to study the formation of unusual pyrazolato-bridged dizinc anions [].
Related Compounds
4-Benzalamino-3,5-dimethylisoxazoles
Compound Description: 4-Benzalamino-3,5-dimethylisoxazoles are a class of compounds serving as precursors in the synthesis of 5-(1H-benzo[d]imidazol-2-yl)methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones. [] These thiazolidinone derivatives exhibit anti-inflammatory and analgesic activities. []
Relevance: 4-Benzalamino-3,5-dimethylisoxazoles share a core 3,5-dimethylisoxazole ring with (3,5-Dimethyl-4-isoxazolyl)methanol. The key structural difference lies in the substituent at the 4-position of the isoxazole ring. In 4-Benzalamino-3,5-dimethylisoxazoles, this position is occupied by a benzalamino group, while in (3,5-Dimethyl-4-isoxazolyl)methanol, it is a hydroxymethyl group. This structural similarity highlights the versatility of the 3,5-dimethylisoxazole scaffold in medicinal chemistry. []
Compound Description: These compounds are intermediates in the synthesis of 5-(1H-benzo[d]imidazol-2-yl)methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones. [] They are derived from 4-benzalamino-3,5-dimethylisoxazoles through reaction with mercaptosuccinic acid. []
Relevance: Similar to 4-Benzalamino-3,5-dimethylisoxazoles, these compounds also contain the 3,5-dimethylisoxazole core, directly linking them to (3,5-Dimethyl-4-isoxazolyl)methanol. The presence of the thiazolidinone ring and the acetic acid moiety suggests their potential as bioactive molecules and their utility in synthesizing more complex structures with potential pharmacological applications. []
Compound Description: This class of compounds, synthesized from 2-(3-(3,5-dimethyl-4-isoxazolyl)-4-oxo-2-arylthiazolidin-5-yl)acetic acids by cyclization with 1,2-phenylenediamines, exhibits notable anti-inflammatory and analgesic properties. []
Relevance: These compounds are structurally related to (3,5-Dimethyl-4-isoxazolyl)methanol by incorporating the 3,5-dimethyl-4-isoxazolyl moiety within their structure. [] This shared structural element suggests a potential link between the chemical properties and biological activities of these compounds and (3,5-Dimethyl-4-isoxazolyl)methanol. []
Compound Description: This compound is a key starting material for synthesizing 3-methyl-4H-pyrazolo[3,4-d]isoxazole, a fused heterocyclic compound. [] The synthesis involves a phase transfer catalyzed reaction with potassium acetate in the presence of 18-crown-6. []
Relevance: This diazonium salt is directly derived from (3,5-Dimethyl-4-isoxazolyl)methanol and serves as a versatile intermediate for introducing the 3,5-dimethyl-4-isoxazolyl group into other molecules. [] This connection highlights the synthetic utility of (3,5-Dimethyl-4-isoxazolyl)methanol in accessing diverse chemical spaces. []
3-methyl-4H-pyrazolo[3,4-d]isoxazole
Compound Description: This compound, formed from 3,5-Dimethyl-4-isoxazolyldiazonium tetrafluoroborate, can undergo acylation and arylation reactions at the 4-N position, further diversifying its structure. []
Relevance: While structurally distinct from (3,5-Dimethyl-4-isoxazolyl)methanol, this pyrazoloisoxazole derivative is synthesized from a direct derivative of the parent compound. This relationship underscores the role of (3,5-Dimethyl-4-isoxazolyl)methanol as a building block for creating diverse heterocyclic systems. []
Compound Description: This series of compounds, synthesized from 4-amino-3,5-dimethylisoxazole through a multistep process, has been investigated as potential antitumor agents. []
Relevance: This class shares the 3,5-dimethyl-4-isoxazolyl moiety with (3,5-Dimethyl-4-isoxazolyl)methanol. This common structural feature suggests a potential relationship in their chemical properties and reactivity. [] The exploration of these compounds as antitumor agents indicates the broader significance of molecules incorporating the 3,5-dimethyl-4-isoxazolyl group in medicinal chemistry. []
4-amino-3,5-dimethylisoxazole
Compound Description: 4-Amino-3,5-dimethylisoxazole is used as a starting material in the synthesis of various compounds. One example is its reaction with aromatic aldehydes to furnish Schiff bases, which can be further reacted to produce isoxazolyl azetidin-2-ones, exhibiting antibacterial activity. []
Relevance: 4-Amino-3,5-dimethylisoxazole is structurally related to (3,5-Dimethyl-4-isoxazolyl)methanol, with the key difference being the replacement of the hydroxymethyl group in (3,5-Dimethyl-4-isoxazolyl)methanol with an amino group. [] The presence of the amino group offers a versatile reaction site for further derivatization, highlighting its potential in synthesizing a wide range of compounds with possible biological activities. []
Compound Description: This series of compounds, featuring an azetidin-2-one ring system, are synthesized from 4-amino-3,5-dimethylisoxazole and have been studied for their QSRT properties and antibacterial activity. []
Relevance: These compounds, sharing the 3,5-dimethylisoxazol-4-yl substituent with (3,5-Dimethyl-4-isoxazolyl)methanol, demonstrate the application of this structural motif in developing molecules with potential biological activity. [] Their QSRT properties and antibacterial activity further highlight the importance of exploring derivatives of (3,5-Dimethyl-4-isoxazolyl)methanol for medicinal chemistry applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.